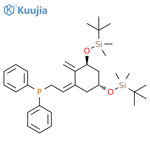

Binaphthol-titanium-promoted, highly enantiocontrolled, Diels-Alder cycloadditions of electronically matched 2-pyrones and vinyl ethers: streamlined asymmetric synthesis of an A-ring precursor to physiologically active 1α-hydroxyvitamin D3 steroids

,

Tetrahedron Letters,

1994,

35(41),

7541-4